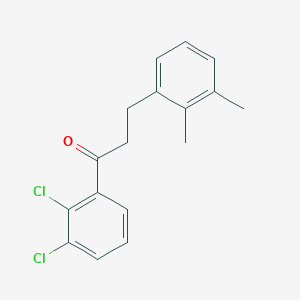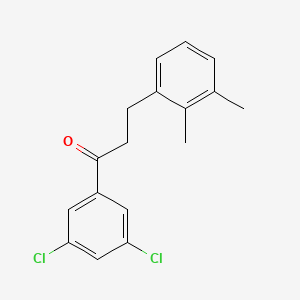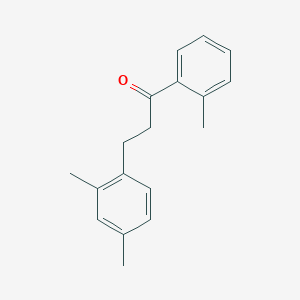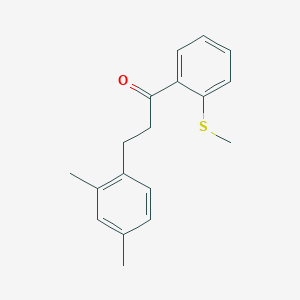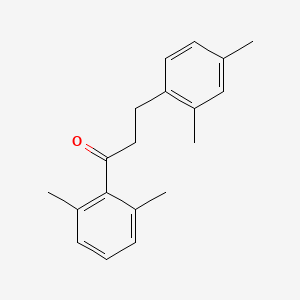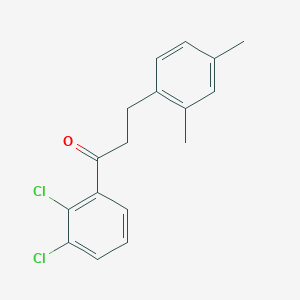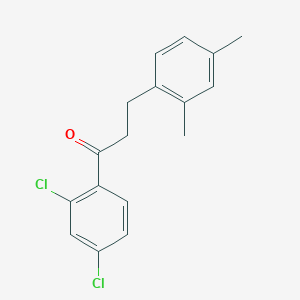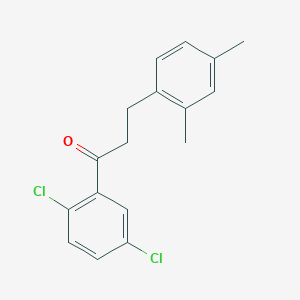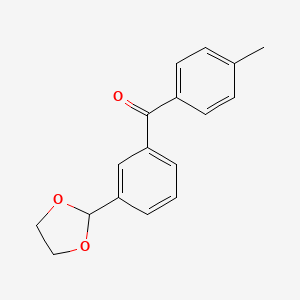
3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone
Descripción general
Descripción
The compound “3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” is a benzophenone derivative with a 1,3-dioxolane group. Benzophenones are often used in organic chemistry as photo initiators, fragrances, and pharmaceuticals . The 1,3-dioxolane group is a protective group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” are not available, 1,3-dioxolanes can generally be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” would likely consist of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group, with a 1,3-dioxolane group attached. The 1,3-dioxolane group is a cyclic acetal, which consists of a three-membered ring with two oxygen atoms and one carbon atom .Chemical Reactions Analysis
In general, 1,3-dioxolanes can participate in a variety of chemical reactions. For example, they can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines .Aplicaciones Científicas De Investigación
X-ray Diffraction and Quantum-Chemical Studies
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone and its derivatives have been the subject of various studies focusing on their molecular structure using X-ray diffraction and quantum-chemical methods. These studies have provided insights into the reactivity and electronic structure of such compounds, contributing significantly to the field of organic chemistry and material science (Korlyukov et al., 2003).
Synthesis of Dihydrobenzo and Dioxolane Derivatives
Research has explored the synthesis of various dihydrobenzo and dioxolane derivatives starting from compounds similar to this compound. These synthetic processes have opened up avenues for the development of new compounds with potential applications in pharmaceuticals and materials science (Gabriele et al., 2006).
Exploration in Corrosion Inhibition
Studies have also been conducted on similar benzophenone derivatives for their potential as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications (Boutouil et al., 2020).
Polymerization and Material Properties
The derivatives of this compound have been used in the study of polymerization mechanisms and the development of new materials with unique properties (Okamoto et al., 2007).
Novel Nucleoside Analogues Synthesis
These compounds have been pivotal in the synthesis of novel nucleoside analogues, indicating their importance in the field of medicinal chemistry (Cai et al., 2010).
Applications in Organic Chemistry and Photophysics
Research on this compound derivatives has extended to studying their role in organic chemistry reactions and photophysical properties, highlighting their potential in photodynamic therapy and materials science (Ma et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-5-7-13(8-6-12)16(18)14-3-2-4-15(11-14)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQTSXOQBUVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645045 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-85-3 | |
| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




